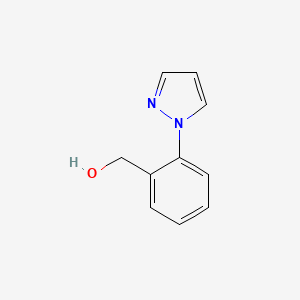

2-(1-Pyrazolyl)benzyl Alcohol

Beschreibung

2-(1-Pyrazolyl)benzyl alcohol (CAS: 143426-49-7) is an aromatic alcohol derivative featuring a benzyl alcohol backbone substituted with a pyrazole ring at the 2-position of the benzene ring. Its molecular formula is C₁₀H₁₀N₂O, and its structure combines the hydrophobicity of the benzyl group with the hydrogen-bonding capability of the pyrazole moiety . This compound is of interest in coordination chemistry and pharmaceutical synthesis due to its dual functional groups, which enable diverse reactivity and ligand behavior.

Eigenschaften

IUPAC Name |

(2-pyrazol-1-ylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c13-8-9-4-1-2-5-10(9)12-7-3-6-11-12/h1-7,13H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDACOBLOISVBLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(1-Pyrazolyl)benzyl Alcohol can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzyl alcohol with pyrazole in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

2-Bromobenzyl Alcohol+PyrazoleK2CO3,DMF,Heat2-(1-Pyrazolyl)benzyl Alcohol

Industrial Production Methods

Industrial production methods for 2-(1-Pyrazolyl)benzyl Alcohol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Pyrazolyl)benzyl Alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

Substitution: The benzyl alcohol moiety can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

Oxidation: 2-(1-Pyrazolyl)benzaldehyde or 2-(1-Pyrazolyl)benzoic acid.

Reduction: 2-(1-Pyrazolyl)toluene.

Substitution: 2-(1-Pyrazolyl)benzyl chloride.

Wissenschaftliche Forschungsanwendungen

2-(1-Pyrazolyl)benzyl Alcohol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.

Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and materials.

Wirkmechanismus

The mechanism of action of 2-(1-Pyrazolyl)benzyl Alcohol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 2-(1-Pyrazolyl)benzyl Alcohol with three categories of related compounds: (1) benzyl alcohol derivatives with pyrazole substituents, (2) benzyl alcohol itself, and (3) metal-coordinated benzyl alcohol complexes.

Pyrazole-Substituted Benzyl Alcohol Derivatives

a. 4-(1H-Pyrazol-1-yl)benzyl Alcohol

- Structure : Pyrazole substitution at the 4-position of the benzene ring.

- Molecular Formula : C₁₀H₁₀N₂O (same as 2-(1-Pyrazolyl)benzyl Alcohol).

- Key Difference : The positional isomerism (2- vs. 4-pyrazolyl substitution) affects electronic properties and steric interactions. For example, the 2-substituted derivative may exhibit stronger intramolecular hydrogen bonding between the hydroxyl group and the pyrazole nitrogen, influencing solubility and reactivity .

b. 4-(2,2,2-Tris(1-pyrazolyl)ethoxymethyl)phenol (Compound 4)

- Structure: Features a tris-pyrazolyl ethoxymethyl group attached to a phenol ring.

- Key Difference : The tris-pyrazolyl group enhances chelating capacity for metal ions compared to the single pyrazole in 2-(1-Pyrazolyl)benzyl Alcohol. This makes Compound 4 more effective in forming stable metal complexes for catalytic applications .

c. N-[2-(1-Pyrazolyl)benzyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide

- Structure : Combines the 2-(1-pyrazolyl)benzyl group with a pyrazole-carboxamide moiety.

Parent Compound: Benzyl Alcohol

- Molecular Formula : C₇H₈O.

- However, the pyrazole may facilitate coordination with metals (e.g., palladium) for catalytic cross-coupling reactions . Physical Properties: Benzyl alcohol is a liquid (bp: 205°C) with a mild almond-like odor, whereas 2-(1-Pyrazolyl)benzyl Alcohol is likely a solid at room temperature due to increased molecular rigidity from the pyrazole ring . Toxicity: Benzyl alcohol is a known contact allergen (CAS: 100-51-6) and can cause respiratory irritation. The pyrazole substituent may alter toxicity profiles, but specific data for 2-(1-Pyrazolyl)benzyl Alcohol are lacking .

Metal-Coordinated Derivatives

a. 2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl Alcohol

- Structure : A palladium complex where benzyl alcohol acts as a ligand.

- Key Difference: The palladium center enables catalytic applications (e.g., Suzuki-Miyaura coupling).

Data Table: Comparative Overview

Research Findings and Implications

- Coordination Chemistry: 2-(1-Pyrazolyl)benzyl Alcohol’s pyrazole group enhances its ability to coordinate transition metals compared to benzyl alcohol, making it a candidate for designing novel catalysts .

- Pharmaceutical Potential: Pyrazole-containing benzyl alcohol derivatives show promise in drug discovery due to their structural similarity to bioactive molecules (e.g., kinase inhibitors) .

- Safety Considerations : While benzyl alcohol’s allergenic properties are well-documented, the pyrazole substituent’s impact on toxicity requires further study .

Biologische Aktivität

2-(1-Pyrazolyl)benzyl alcohol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. As a derivative of pyrazole, it inherits a range of pharmacological properties that have been explored in various studies. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

2-(1-Pyrazolyl)benzyl alcohol has the molecular formula and features a benzyl group attached to a pyrazole moiety. This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that 2-(1-Pyrazolyl)benzyl alcohol demonstrates effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism behind this activity is believed to involve the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of 2-(1-Pyrazolyl)benzyl alcohol has been substantiated through various in vivo and in vitro studies. It has been reported to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. This makes it a candidate for treating conditions like arthritis and other inflammatory disorders .

Anticancer Properties

There is emerging evidence supporting the anticancer activity of 2-(1-Pyrazolyl)benzyl alcohol. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and death. Notably, compounds with similar pyrazole structures have been shown to inhibit tumor growth in animal models .

The biological activity of 2-(1-Pyrazolyl)benzyl alcohol can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including those involved in inflammatory pathways.

- Receptor Modulation : It has been suggested that this compound can modulate receptor activity, affecting cellular signaling pathways related to inflammation and cancer progression .

Study on Antimicrobial Activity

A study conducted by Argade et al. synthesized several pyrazole derivatives, including 2-(1-Pyrazolyl)benzyl alcohol, and tested their antimicrobial efficacy against standard bacterial strains. The results indicated significant inhibition zones, particularly against E. coli, suggesting its potential as an antimicrobial agent .

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| 2-(1-Pyrazolyl)benzyl Alcohol | High | Moderate |

| Control (Ampicillin) | Very High | High |

Study on Anti-inflammatory Effects

In another study focused on anti-inflammatory effects, 2-(1-Pyrazolyl)benzyl alcohol was evaluated for its ability to reduce carrageenan-induced paw edema in rats. The compound exhibited a dose-dependent reduction in edema, comparable to standard anti-inflammatory drugs like indomethacin .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of 2-(1-Pyrazolyl)benzyl alcohol is crucial for assessing its therapeutic potential. Preliminary studies suggest favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate a low toxicity profile at therapeutic doses; however, further studies are required to fully elucidate its safety margins.

Q & A

Q. What are the common synthetic routes for 2-(1-Pyrazolyl)benzyl Alcohol, and what intermediates are critical in its preparation?

Methodological Answer: The synthesis typically involves cyclization and protection strategies. For example:

- Step 1: Reduction of 2-(cyanomethyl)benzoic acid (VI) with I₂/NaBH₄ in THF yields 2-(cyanomethyl)benzyl alcohol (VII) .

- Step 2: Cyclization of VII with NaN₃ and triethylamine (TEA) in hot N-methylpyrrolidinone produces 2-(1H-tetrazol-5-ylmethyl)benzyl alcohol (VIII), a structurally analogous intermediate .

- Step 3: Pyrazole introduction may involve substituting tetrazole with pyrazole via nucleophilic substitution or coupling reactions.

Key Intermediates:

| Intermediate | Role | Key Reaction Conditions |

|---|---|---|

| VII | Cyanomethyl precursor | THF, I₂/NaBH₄ reduction |

| VIII | Tetrazole intermediate | NaN₃, TEA, 80–100°C |

Q. How is 2-(1-Pyrazolyl)benzyl Alcohol characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- 1H/13C NMR: Assign peaks using deuterated solvents (e.g., DMSO-d₆). The benzyl alcohol proton (OH) appears as a broad singlet (~5 ppm), while pyrazole protons resonate as distinct doublets (7–8 ppm) .

- XRD: Single-crystal X-ray diffraction confirms molecular geometry. For example, related pyrazoline derivatives show planar pyrazole rings and hydrogen-bonding interactions between OH and adjacent groups .

- DFT Calculations: Validate electronic structure and optimize geometry using B3LYP/6-311G(d,p) basis sets .

Reference:

Q. What are the key intermediates for synthesizing derivatives of 2-(1-Pyrazolyl)benzyl Alcohol?

Methodological Answer: Derivatization often involves:

- Protection: Use trityl chloride (CPh₃Cl) or dihydropyran (DHP) to protect the hydroxyl group, enabling subsequent bromination or coupling .

- Bromination: Treat with N-bromosuccinimide (NBS) and Me₂S in CH₂Cl₂ to generate benzyl bromide intermediates (e.g., XI in ) .

- Coupling: React with boronic acids or amines via Suzuki-Miyaura or Buchwald-Hartwig reactions.

Example Pathway:

2-(1-Pyrazolyl)benzyl alcohol → Trityl-protected intermediate (IX) → Brominated derivative (X) → Cross-coupled product .

Advanced Research Questions

Q. How can contradictions in reaction yields be resolved when using different protecting groups for 2-(1-Pyrazolyl)benzyl Alcohol?

Methodological Answer:

- Problem: Trityl (CPh₃) vs. tetrahydropyranyl (THP) protection may lead to divergent yields due to steric effects or stability.

- Solution:

- Kinetic Analysis: Monitor reaction progress via HPLC to identify rate-limiting steps .

- Thermodynamic Stability: Use DSC/TGA to assess protecting group stability under reaction conditions .

- Optimization: For THP, use pyridinium p-toluenesulfonate (PPTS) as a milder catalyst to reduce side reactions .

Data Comparison:

| Protecting Group | Yield (%) | Side Products |

|---|---|---|

| Trityl (CPh₃) | 65–70 | De-tritylation byproducts |

| THP | 75–80 | Minimal oligomerization |

Q. What mechanistic insights exist for cyclization reactions involving pyrazole and benzyl alcohol groups?

Methodological Answer:

- Pathway: Cyclization likely proceeds via intramolecular nucleophilic attack. For example:

- DFT Studies: Pyrazole’s electron-deficient N-atom directs regioselectivity, favoring 1,2-addition over 1,3-cyclization .

Experimental Validation:

Q. What advanced analytical techniques are used to study the stability of 2-(1-Pyrazolyl)benzyl Alcohol under varying conditions?

Methodological Answer:

- Thermal Stability:

- Photostability:

- UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines).

- Hydrolytic Stability:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.